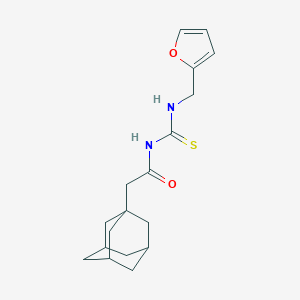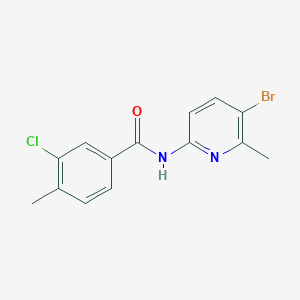![molecular formula C19H23ClN2O2 B251299 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and is known to have fewer side effects compared to other NSAIDs.
Wirkmechanismus
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide also reduces the expression of adhesion molecules, which play a role in the recruitment of inflammatory cells to the site of inflammation. Additionally, 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, making it a well-characterized compound. However, 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has limitations as well. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
For the study of 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide include the development of new formulations and the study of its potential use in cancer treatment and other inflammatory conditions.
Synthesemethoden
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide can be synthesized through a reaction between 2-chlorophenol and 4-(diethylamino)-2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide is also being studied for its potential use in cancer treatment due to its anti-inflammatory properties.
Eigenschaften
Molekularformel |
C19H23ClN2O2 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-19(23)13-24-18-9-7-6-8-16(18)20/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
GUIONTRGZYMRHI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)